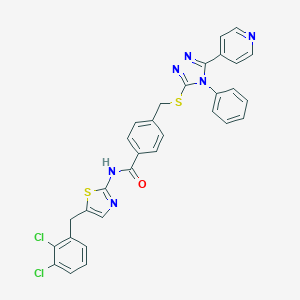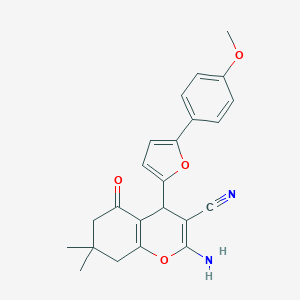![molecular formula C23H16N4O3S B285925 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, also known as TDZD-8, is a small molecule inhibitor that has shown promising results in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its potential to inhibit glycogen synthase kinase-3 (GSK-3) activity.
Mechanism of Action
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to downstream effects such as increased glycogen synthesis, decreased inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to increased glycogen synthesis, which can improve glucose homeostasis in diabetic animal models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to decrease cancer cell proliferation by inducing apoptosis.
Advantages and Limitations for Lab Experiments
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for GSK-3. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have low toxicity in animal models. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide research. One potential area of research is the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the downstream effects of GSK-3 inhibition by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide and its potential therapeutic applications.
Synthesis Methods
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a one-pot reaction of 5-phenyl-1,3,4-thiadiazol-2-amine and 3-(2-bromoacetyl)-1,3-dioxo-1H-benzo[de]isoquinoline in the presence of triethylamine and DMF. The resulting intermediate is then reacted with 2-amino-3-(prop-2-yn-1-ylamino)propanoic acid to yield 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide.
Scientific Research Applications
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and inflammation. The inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve cognitive function in Alzheimer's disease models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to improve insulin sensitivity and glucose homeostasis in diabetic animal models. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have anti-inflammatory and anti-cancer properties.
properties
Molecular Formula |
C23H16N4O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C23H16N4O3S/c28-18(24-23-26-25-20(31-23)15-6-2-1-3-7-15)12-13-27-21(29)16-10-4-8-14-9-5-11-17(19(14)16)22(27)30/h1-11H,12-13H2,(H,24,26,28) |
InChI Key |
JKCOARFCDZCCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)